Caesalmin E

描述

Cassane diterpenes, including compounds like Caesalmin E, are isolated from various parts of plants belonging to the Caesalpinia species. These compounds have been the subject of scientific interest due to their diverse biological activities and complex chemical structures.

Synthesis Analysis

The synthesis of cassane diterpenes, analogous to Caesalmin E, often involves extensive spectroscopic methods. For instance, the isolation of new cassane diterpenes from Caesalpinia minax seeds utilized methanol extraction followed by spectroscopic elucidation, including NMR, MS, and HRESIMS data, highlighting the complex nature of these compounds' synthesis and structural determination (Li et al., 2016).

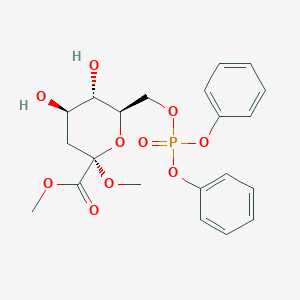

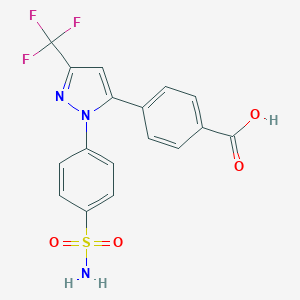

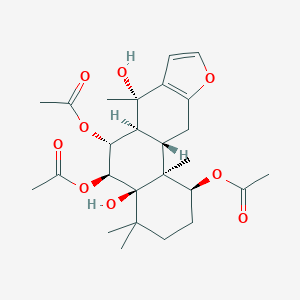

Molecular Structure Analysis

The molecular structure of cassane diterpenes is characterized by extensive spectroscopic analysis. The elucidation of structures for compounds such as Caesalmin E involves detailed NMR, MS, and sometimes X-ray crystallography to determine their complex molecular frameworks.

Chemical Reactions and Properties

Cassane diterpenes participate in various chemical reactions, primarily due to their multiple functional groups. These reactions include transformations and interactions that are crucial for their biological activities. The antiproliferative activities of these compounds against cancer cell lines, as indicated by their IC50 values, illustrate the chemical reactivity and potential therapeutic properties of cassane diterpenes (Li et al., 2016).

科学研究应用

抗炎特性:Caesalmin E 和其他来自Caesalpinia minax的卡桑衍生物显着抑制脂多糖 (LPS) 刺激的 RAW264.7 巨噬细胞中的一氧化氮产生 (Dong 等,2015 年).

阿尔茨海默病治疗潜力:相关化合物 Caesalmin C 通过 DAF-16 信号通路延缓秀丽隐杆线虫中阿尔茨海默病的进展,表明在治疗该疾病中具有潜在应用 (Zhang 等,2022 年).

乳腺癌治疗潜力:Caesalpinia pulcherima (CP) 在乳腺癌治疗中显示出希望,影响 MCF-7 细胞中的 ER 和 EGFR 表达,并改善荷瘤大鼠的免疫组织学状态 (Sakle 等,2020 年).

抗病毒活性:来自Caesalpinia minax的 Caesalmin E 和其他卡桑呋喃二萜具有有效的抗 Para3 病毒活性,使其成为潜在的新型抗病毒剂 (Jiang 等,2001 年).

糖尿病治疗:Caesalpinia ferrea的茎皮水提取物降低血糖水平并改善糖尿病大鼠的代谢状态,表明在糖尿病治疗中具有潜在应用 (Vasconcelos 等,2011 年).

抗疟疾特性:Caesalmin E 已显示出对恶性疟原虫在体外生长的有效抑制活性,表明其作为抗疟疾剂的潜力 (Linn 等,2005 年).

药代动力学和组织分布:Caesalmin E 显示出强大的抗炎活性,并在组织中迅速广泛分布,其中胃部是主要的组织部位 (Wang 等,2019 年).

流感病毒神经氨酸酶抑制:Caesalmin E 在体外对流感病毒神经氨酸酶表现出中等的抑制活性 (Wu 等,2014 年).

安全和危害

属性

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDJQZBKCANBDV-GZEDFXFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caesalmin E | |

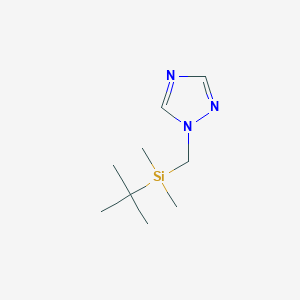

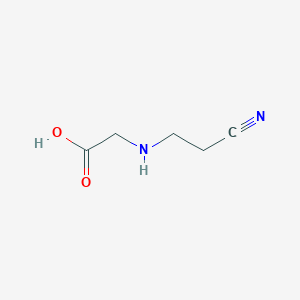

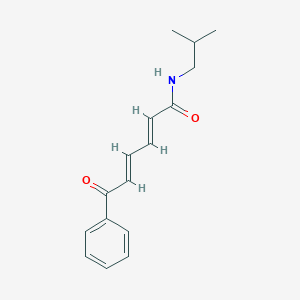

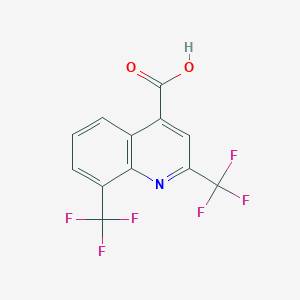

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。